4-(3,5-Dimethylphenyl)benzaldehyde: Structural Analysis & Synthetic Methodology
4-(3,5-Dimethylphenyl)benzaldehyde: Structural Analysis & Synthetic Methodology
This technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 4-(3,5-Dimethylphenyl)benzaldehyde (CAS: 760976-10-1).[1][2][3]
Chemical Identity & Structural Analysis
This compound represents a specific biaryl scaffold where a formyl-substituted benzene ring (Ring A) is coupled to a 3,5-dimethyl-substituted benzene ring (Ring B).[1][3] The biaryl axis provides a rigid linker often utilized in medicinal chemistry to span hydrophobic pockets in protein targets.[3][4]
| Identifier | Details |
| Chemical Name | 4-(3,5-Dimethylphenyl)benzaldehyde |
| CAS Number | 760976-10-1 |
| IUPAC Name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbaldehyde |
| Molecular Formula | C₁₅H₁₄O |
| Molecular Weight | 210.27 g/mol |
| SMILES | CC1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C |
| InChI Key | FWBMHVOMCSIWCX-UHFFFAOYSA-N (Isomer specific) |
Structural Insight: The molecule consists of two phenyl rings twisted relative to each other due to steric repulsion between the ortho-hydrogens, typically adopting a dihedral angle of 30–45° in solution.[3][4] The aldehyde group at the para position of Ring A activates the ring toward nucleophilic attack and serves as a versatile handle for further functionalization.[3][4] The 3,5-dimethyl pattern on Ring B increases lipophilicity and metabolic stability by blocking the metabolically vulnerable para and meta positions.[1][3][4]
Physicochemical Properties
Note: Experimental values for this specific isomer are limited in public databases.[3][4] Values below include predicted data based on structural analogs (biaryl aldehydes).
| Property | Value / Description | Source/Note |
| Physical State | Solid (Crystalline powder) | Observed in similar biaryls |
| Melting Point | 55–65 °C (Predicted) | Typical range for low-MW biaryl aldehydes |
| Boiling Point | ~350 °C (at 760 mmHg) | Calculated |
| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform.[1][3][4] Insoluble in water.[3][4] | Lipophilic nature |
| LogP (Octanol/Water) | 4.2 – 4.5 (Predicted) | High lipophilicity due to biaryl core |
| Appearance | White to off-white / pale yellow |
Synthetic Pathways
The most robust and authoritative method for synthesizing 4-(3,5-Dimethylphenyl)benzaldehyde is the Suzuki-Miyaura Cross-Coupling reaction.[1][3][4] This palladium-catalyzed pathway ensures high regioselectivity and yield.[1][4]
Core Synthesis Protocol (Suzuki Coupling)
Reaction Class: Palladium-Catalyzed C-C Bond Formation.[1][3][4]
Pathway Options:
-
Route A (Preferred): Coupling 4-bromobenzaldehyde with 3,5-dimethylphenylboronic acid .[1][3][4] This route is generally preferred because 4-bromobenzaldehyde is a stable, inexpensive commodity chemical.[1]
-
Route B: Coupling 4-formylphenylboronic acid with 1-bromo-3,5-dimethylbenzene .[1][3][4]
Detailed Methodology (Route A):
-
Reagents:
-
Procedure:
-
Step 1: Charge a reaction vessel with 4-bromobenzaldehyde, 3,5-dimethylphenylboronic acid, and the base.
-
Step 2: Add the solvent system and degas the mixture (sparge with Nitrogen or Argon for 15 mins) to remove oxygen, which degrades the Pd(0) active species.[4]
-
Step 3: Add the Palladium catalyst under inert atmosphere.
-
Step 4: Heat the mixture to 80–100 °C (reflux) for 4–12 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or HPLC.
-
Step 5 (Work-up): Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[3][4][5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Step 6 (Purification): Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Visualization: Synthetic Workflow
Caption: Convergent synthesis via Suzuki-Miyaura coupling utilizing a Palladium(0) cycle.
Reactivity & Functionalization
The aldehyde moiety (-CHO) is a "linchpin" functional group, allowing this molecule to serve as a versatile intermediate.[1][3]
-
Oxidation: Converts to 4-(3,5-dimethylphenyl)benzoic acid using NaClO₂ (Pinnick oxidation) or KMnO₄.[1][3][4]
-
Reduction: Converts to the benzyl alcohol using NaBH₄ in Methanol.[3][4]
-
Reductive Amination: Reacts with primary/secondary amines and a reducing agent (NaBH(OAc)₃) to form biaryl amines (common in drug discovery).[1][3][4]
-
Condensation: Reacts with active methylene compounds (e.g., Knoevenagel condensation) to extend the carbon chain.[3][4]
Visualization: Reactivity Tree
Caption: Divergent synthetic utility of the aldehyde functional group.
Applications
-
Medicinal Chemistry (Privileged Scaffold): The biaryl unit is a "privileged structure" in drug design.[3][4] The 3,5-dimethyl substitution pattern provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., Kinase inhibitors) or receptors, improving potency and selectivity.[1][3] The aldehyde allows for the rapid attachment of diverse "warheads" or solubilizing groups.[3][4]
-
Materials Science (Liquid Crystals): Rod-like biaryl molecules are classic mesogens.[3][4] This compound serves as a core precursor for synthesizing nematic liquid crystals used in display technologies.[3][4]
-
OLED Emitters: Used as a building block for synthesizing conjugated organic semiconductors where the biaryl core contributes to the π-conjugated system required for electron transport.[3][4]
Safety & Handling (GHS Classification)
Based on the general hazard profile of biaryl aldehydes (SDS data for CAS 760976-10-1 is not strictly harmonized, so standard precautions for this chemical class apply).[1][3]
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
PubChem. 4-(3,4-Dimethylphenyl)benzaldehyde (Isomer Analog for Property Comparison). National Library of Medicine. Available at: [Link][1]
Sources
- 1. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]
- 2. 26066-15-9,[3-(propan-2-yloxy)phenyl]methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solarmfg.com [solarmfg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. cpachem.com [cpachem.com]
